6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
CAS No.: 108847-89-8
Cat. No.: VC2479347
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108847-89-8 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 6-chloro-3-methylimidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |
| Standard InChI Key | SUSPFTOQJSTCTQ-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CC(=C2)Cl |
| Canonical SMILES | CN1C=NC2=C1N=CC(=C2)Cl |
Introduction
Chemical Structure and Properties
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. This arrangement contributes to its distinctive chemical properties and potential biological activities .
Basic Chemical Information
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 108847-89-8 |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Physical Form | Solid |
| IUPAC Name | 6-chloro-3-methylimidazo[4,5-b]pyridine |
| SMILES Code | CN1C=NC2=CC(Cl)=CN=C21 |
| InChI | 1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 |
| InChI Key | SUSPFTOQJSTCTQ-UHFFFAOYSA-N |
The compound is typically stored at room temperature and is recommended to be kept in a cool, dry place for long-term storage .
Synthesis and Characterization Methods
Synthetic Routes
The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through various methods. One reported synthetic approach involves the use of N-substituted formamides as C1 sources with zinc catalysts . This method has been documented to yield the product as a brownish solid with approximately 81% yield .
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis (CDCl₃, 400 MHz, 30°C, TMS) shows characteristic signals at δ = 8.04 (s, 1H) and 7.47 (s, 1H) . These spectral features are consistent with the structure of the compound.
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Mass Spectrometry: Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation pattern characteristic of this heterocyclic system.
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Chromatographic Methods: Thin layer chromatography (TLC) and gas chromatography (GC) can be used to monitor the synthesis and assess the purity of the compound .
Chemical Reactivity
The reactivity of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is significantly influenced by the electron-withdrawing nature of the chlorine atom at the 6-position and the electronic properties of the fused imidazole-pyridine ring system.
Key Reactive Sites
The compound contains several potentially reactive sites:
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The chlorine atom at the 6-position can participate in nucleophilic aromatic substitution reactions, making it an attractive building block for further derivatization.
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The N-H position in analogous compounds is typically reactive, though in this case, it is methylated (3-methyl).
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The fused ring system provides multiple sites for potential electrophilic or nucleophilic attack depending on reaction conditions.
Structural Relationships with Similar Compounds
Several compounds share structural similarities with 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, each with distinct properties and potentially different biological activities. These structural relationships provide valuable insights into structure-activity relationships.
Comparative Analysis
The following table compares 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine with structurally related compounds:
| Compound Name | CAS Number | Key Structural Difference | Similarity Index |
|---|---|---|---|
| 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | Not specified | Bromine instead of chlorine at position 6 | High similarity |
| 7-Chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 | Chlorine at position 7, no methyl group | 0.95 |
| 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | 28279-50-7 | Methyl at position 2 instead of 3 | 0.89 |
| 7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | 1086423-62-2 | Chlorine at position 7, methyl at position 2 | 0.85 |
| 3-Methyl-3H-imidazo[4,5-b]pyridine | 6688-61-5 | No chlorine substituent | High similarity |
| 1-Methyl-1H-imidazo[4,5-b]pyridine | 39998-52-2 | Methyl at position 1 instead of 3 | 0.95 |
| 3-Ethyl-3H-imidazo[4,5-b]pyridine | 273757-00-9 | Ethyl instead of methyl at position 3 | 0.87 |
| 3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine | 30458-69-6 | Amine group at position 2 | 0.85 |
These structural variations can significantly influence the compounds' chemical properties, reactivity, and potential biological activities .
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